Byakangelicin
Overview
Description
Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties .
Mechanism of Action
Target of Action
The primary targets of Byakangelicin are Nuclear factor-κB (NF-κB) and 26S protease regulatory subunit 8 (PSMC5) . NF-κB is a transcription factor that controls various cellular functions, including immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . PSMC5 regulates the polarization and activation of microglia in LPS-induced cognitive impairment and dyskinesia through interaction with Toll-like receptor 4 (TLR4) .
Mode of Action
This compound exhibits high anti-inflammatory activity. It inhibits the activation of the NF-κB signaling pathway, thereby reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes . Furthermore, this compound may exert these pharmacological effects through PSMC5 .
Biochemical Pathways
This compound regulates signal pathways related to inflammation and apoptosis . It inhibits the activation of the NF-κB signaling pathway, which is involved in immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . This compound also interacts with PSMC5, which can reduce neuroinflammation and proinflammatory factors by reducing the related effects of TLR4, thus reducing the activation of the MyD88-dependent NF-κB signaling pathway .
Pharmacokinetics
It is known that this compound can increase the expression of all pxr target genes (such as mdr1) and induce a wide range of agent-agent interactions . It can also inhibit the effects of sex hormones, potentially increasing the catabolism of endogenous hormones .
Result of Action
This compound’s action results in a significant reduction in inflammation and apoptosis . It reduces the production of IL-6, TNF-a, and IFN-γ, which are key players in the inflammatory response . It also significantly reduces the expression of apoptosis-related genes . These actions suggest that this compound could be used to treat conditions such as sepsis-associated acute kidney injury (SA-AKI) .
Action Environment
It is known that this compound has powerful and convincing biological activity in vitro , suggesting that it may be influenced by the in vitro environment
Biochemical Analysis
Biochemical Properties
Byakangelicin has been found to inhibit the activity of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism. This compound’s interaction with this enzyme suggests that it may play a role in carbohydrate metabolism .
Cellular Effects
This compound has been shown to have high anti-inflammatory activity, inhibiting the activation of the NF-κB signaling pathway and reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes , suggesting that it may influence cell survival and death pathways.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses . It also interacts with 26S protease regulatory subunit 8 (PSMC5), suggesting that it may influence protein degradation processes .
Metabolic Pathways
Its inhibition of aldose reductase suggests that it may be involved in the polyol pathway of glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica gigas through various extraction methods. One common approach involves the use of ionic liquids to extract this compound from the plant material . The back-extraction method is then employed to recover the target compound from the ionic liquid solution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica gigas roots. The process includes grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Byakangelicin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for synthesizing various derivatives with enhanced biological activities.
Biology: The compound is studied for its effects on cellular processes, including inflammation and apoptosis.
Medicine: this compound has been investigated for its therapeutic potential in treating conditions such as sepsis-associated acute kidney injury and liver fibrosis
Industry: this compound is used in the development of natural health products and supplements due to its beneficial biological effects.
Comparison with Similar Compounds
Byakangelicin is structurally and functionally similar to other compounds found in the roots of Angelica gigas, such as oxypeucedanin hydrate . this compound stands out due to its potent anti-inflammatory and anti-apoptotic activities. Other similar compounds include:
Oxypeucedanin: Known for its anti-inflammatory and hepatoprotective effects.
Imperatorin: Exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.
Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo due to its photosensitizing effects.
This compound’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-25-7, 19573-01-4 | |
Record name | (+)-Byakangelicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byakangelicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BYAKANGELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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